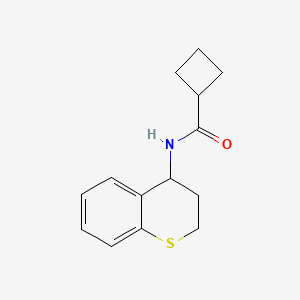
N-(3,4-dihydro-2H-thiochromen-4-yl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dihydro-2H-thiochromen-4-yl)cyclobutanecarboxamide is a compound that has gained significant attention in scientific research due to its unique structure and potential biochemical and physiological effects. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of N-(3,4-dihydro-2H-thiochromen-4-yl)cyclobutanecarboxamide involves the inhibition of specific enzymes or receptors that are involved in the progression of various diseases. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-thiochromen-4-yl)cyclobutanecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3,4-dihydro-2H-thiochromen-4-yl)cyclobutanecarboxamide in lab experiments is its unique structure and potential for various applications. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3,4-dihydro-2H-thiochromen-4-yl)cyclobutanecarboxamide. One potential direction is to further study its potential as a drug candidate for various diseases. Another direction is to explore its potential as a tool for studying specific enzymes or receptors involved in disease progression. Finally, future research could focus on developing more efficient synthesis methods for this compound to increase its availability for scientific research.
Métodos De Síntesis
The synthesis of N-(3,4-dihydro-2H-thiochromen-4-yl)cyclobutanecarboxamide involves the reaction of cyclobutanecarboxylic acid with 4-hydroxythiochroman in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(3,4-dihydro-2H-thiochromen-4-yl)cyclobutanecarboxamide has been studied extensively for its potential applications in various fields of scientific research. One of the main areas of research has been in the field of medicinal chemistry, where this compound has shown potential as a drug candidate for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3,4-dihydro-2H-thiochromen-4-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c16-14(10-4-3-5-10)15-12-8-9-17-13-7-2-1-6-11(12)13/h1-2,6-7,10,12H,3-5,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICSIYSNPOUKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCSC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-thiochromen-4-yl)cyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

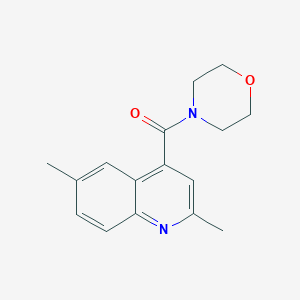

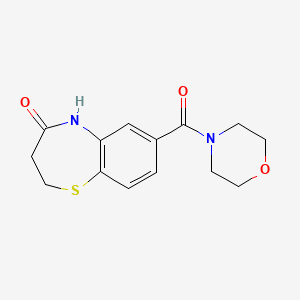
![N-[2-(3-Bromo-phenyl)-ethyl]-acetamide](/img/structure/B7465757.png)



![N-Methylbenzo[b]thiophene-3-carboxamide](/img/structure/B7465795.png)
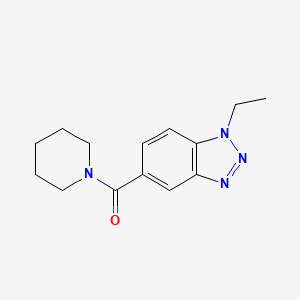
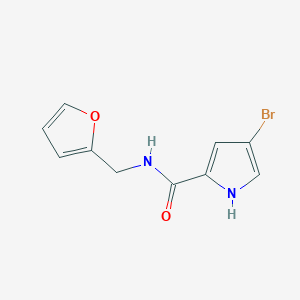
![[2-oxo-2-(4-phenylmethoxyanilino)ethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465800.png)
![N-[2-(difluoromethoxy)phenyl]-4-[(2-fluorophenyl)sulfamoyl]benzamide](/img/structure/B7465817.png)

